3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
CAS No.: 300817-84-9
Cat. No.: VC4559226
Molecular Formula: C17H10ClN3O4S2
Molecular Weight: 419.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300817-84-9 |
|---|---|
| Molecular Formula | C17H10ClN3O4S2 |
| Molecular Weight | 419.85 |
| IUPAC Name | 3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C17H10ClN3O4S2/c18-12-3-1-2-11(9-12)15(22)19-20-16(23)14(27-17(20)26)8-10-4-6-13(7-5-10)21(24)25/h1-9H,(H,19,22)/b14-8- |
| Standard InChI Key | VFJPMSODMDNVRA-ZSOIEALJSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Introduction
Potential Biological Activities
Thiazolidinone derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of a nitro group in the compound could enhance its antimicrobial properties by increasing its ability to interact with biological targets.
Antimicrobial Activity
Studies on similar thiazolidinone derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds like (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide have demonstrated potent antibacterial effects, often surpassing those of standard antibiotics like ampicillin and streptomycin .
Anti-Inflammatory Activity
Thiazolidinone derivatives can also act as inhibitors of enzymes involved in inflammation, such as COX-1/2 and 5-LOX. This dual inhibition can contribute to their anti-inflammatory properties .
Anticancer Activity
Some thiazolidinone derivatives have shown promise as anticancer agents due to their ability to interact with cellular targets involved in cancer progression .
Synthesis and Characterization
The synthesis of thiazolidinone derivatives typically involves the reaction of acid hydrazides with trithiocarbonyl diglycolic acid or similar reagents. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound .
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